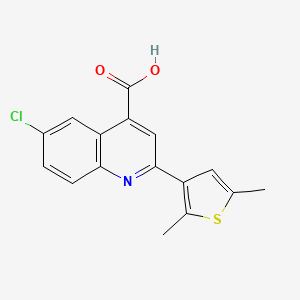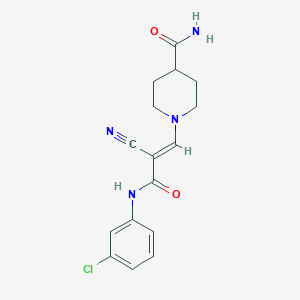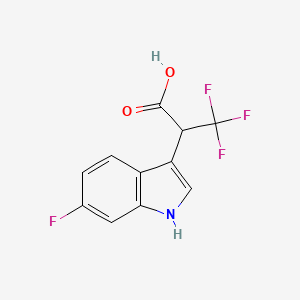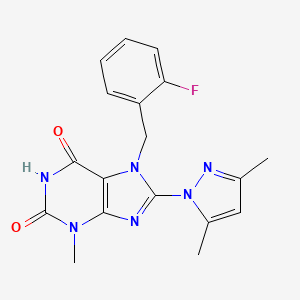
2-(3,3-Difluorocyclobutyl)-2-methoxyacetaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,3-Difluorocyclobutyl)-2-methoxyacetaldehyde is a chemical compound that has garnered significant attention in the scientific community. It is a cyclobutyl aldehyde derivative with a methoxy group and two fluorine atoms attached to the cyclobutane ring. The compound is of interest due to its potential applications in drug development, particularly in the field of cancer research. In
Applications De Recherche Scientifique
Fluorinating Agents and Derivatives Synthesis
2-(3,3-Difluorocyclobutyl)-2-methoxyacetaldehyde, due to its structural uniqueness, finds potential application in the field of organic synthesis, particularly in the synthesis of fluorinated compounds. Fluorinating agents like Bis(2-methoxyethyl)aminosulfur Trifluoride have shown effectiveness in converting alcohols to alkyl fluorides and aldehydes/ketones to gem-difluorides (G. Lal et al., 1999). Such agents can potentially be utilized for the transformation of specific structures similar to 2-(3,3-Difluorocyclobutyl)-2-methoxyacetaldehyde into their corresponding fluorinated derivatives, enhancing their reactivity and stability for further chemical applications.
Antiproliferative Activities
The reactivity of acyclic and cyclic salicyl-derived O,O-acetals with fluorouracil has been explored, showcasing the potential of such compounds in the development of new therapeutic agents with antiproliferative activity against cancer cells, such as breast cancer cells (Estrella Saniger et al., 2003). This indicates a promising avenue for the application of compounds like 2-(3,3-Difluorocyclobutyl)-2-methoxyacetaldehyde in medicinal chemistry, especially in the synthesis of compounds targeting cancer cell proliferation.
Organocatalysis
The compound's structure suggests its potential utility in organocatalytic processes, such as in enantioselective intramolecular aldol reactions. Studies have shown that certain aldehydes can act as nucleophiles in organocatalyzed reactions, leading to the formation of highly enantioselective products (Y. Hayashi et al., 2007). This highlights the relevance of 2-(3,3-Difluorocyclobutyl)-2-methoxyacetaldehyde in catalysis research, where its structural features could be exploited in the design of novel organocatalytic reactions.
Synthetic Polysaccharides
The synthesis of novel polysaccharides starting from derivatives such as 3,4-dihydro-2H-pyran-2-carbaldehyde, which shares some functional similarities with 2-(3,3-Difluorocyclobutyl)-2-methoxyacetaldehyde, has been reported (M. Okada et al., 1983). These synthetic routes involve complex transformations leading to compounds with potential applications in material science and biotechnology.
Protective Functional Groups in Organic Synthesis
The structural complexity of 2-(3,3-Difluorocyclobutyl)-2-methoxyacetaldehyde suggests its potential as a precursor for the synthesis of compounds with protective functional groups. Techniques for the protection of functional groups in organic synthesis are crucial for preventing unwanted reactions, and compounds like 2-(3,3-Difluorocyclobutyl)-2-methoxyacetaldehyde could be utilized in the development of new protective groups or as intermediates in synthetic sequences (S. Khaef et al., 2020).
Propriétés
IUPAC Name |
2-(3,3-difluorocyclobutyl)-2-methoxyacetaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F2O2/c1-11-6(4-10)5-2-7(8,9)3-5/h4-6H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQMNLAJKNXLWQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C=O)C1CC(C1)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-((2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2733928.png)
![4-[(2E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl]phenyl thiophene-2-carboxylate](/img/structure/B2733929.png)

![8-fluoro-1H,2H,3H,4H,6H,7H,11bH-pyrazino[2,1-a]isoquinolin-4-one](/img/structure/B2733931.png)

![5-[1-amino-2-(1H-1,2,4-triazol-1-yl)ethylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2733933.png)


![ethyl 2-[4-(2-chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate](/img/structure/B2733937.png)
![N-(4-acetylphenyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2733941.png)
![2,4-dichloro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B2733943.png)